Cas no 88-20-0 (o-Toluenesulfonic Acid)

o-Toluenesulfonic Acid (o-TSA) is a strong organic acid widely used as a catalyst in organic synthesis, esterification, and polymerization reactions. Its high acidity and stability under various conditions make it a preferred alternative to mineral acids like sulfuric acid, offering better solubility in organic solvents and reduced corrosiveness. o-TSA is particularly valued for its efficiency in producing fine chemicals, pharmaceuticals, and resins, where precise control over reaction kinetics is critical. The compound is available in both anhydrous and monohydrate forms, ensuring versatility in industrial applications. Its consistent performance and ease of handling further enhance its utility in laboratory and large-scale processes.
o-Toluenesulfonic Acid structure
o-Toluenesulfonic Acid structure
Product Name:o-Toluenesulfonic Acid
CAS No:88-20-0
MF:C7H8O3S
MW:172.201621055603
MDL:MFCD00069442
CID:727393
PubChem ID:6925
Update Time:2025-06-10

o-Toluenesulfonic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methylbenzenesulfonic acid
    • 2-Toluenesulfonic acid
    • Benzenesulfonic acid,2-methyl-
    • Toluene-2-sulfonic acid
    • 2-methyl-benzenesulfonic acid
    • toluene-2-sulphonic acid
    • o-Toluenesulfonic acid
    • Benzenesulfonic acid, 2-methyl-
    • Toluene sulfonic acid
    • Toluenesulphonic acid
    • 4ZHF5BMF7N
    • toluenesulfonicacid
    • O-TOLUENE SULFONIC ACID
    • toluensulfonic acid
    • o-Toluenesulfonicacid
    • toluene-sulfonic acid
    • toluene sulphonic acid
    • o-toluene-sulfonic acid
    • 2-toluene-sulfonic acid
    • ortho-toluene sulfonic acid
    • NCIOpen2_001232
    • 2-methylbenze
    • 2-Methylbenzenesulfonic acid (ACI)
    • o-Toluenesulfonic acid (8CI)
    • 2-Methylbenzensulfonic acid
    • NSC 87381
    • o-Methylbenzenesulfonic acid
    • Q27260715
    • NS00020897
    • AS-12852
    • 2-methylbenzenesulonic acid
    • AKOS006272126
    • EINECS 201-809-3
    • DTXCID9025035
    • 2-Methyl Benzenesulfonic acid
    • Z1198149968
    • 2-methylbenzene-1-sulfonic acid
    • SY240107
    • 2-methylbenzenesulfonicacid
    • CHEBI:173491
    • SCHEMBL1748
    • CHEMBL3306053
    • 88-20-0
    • EN300-6736440
    • DTXSID1045035
    • SCHEMBL10433745
    • UNII-4ZHF5BMF7N
    • 2-methylbenzenesulphonic acid
    • NSC-87381
    • DB-006221
    • MFCD00069442
    • o-Toluenesulfonic Acid
    • MDL: MFCD00069442
    • Inchi: 1S/C7H8O3S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
    • InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-N
    • SMILES: O=S(C1C(C)=CC=CC=1)(O)=O

Computed Properties

  • Exact Mass: 172.01900
  • Monoisotopic Mass: 172.019415
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 62.8

Experimental Properties

  • Density: 1.3692 (rough estimate)
  • Melting Point: 62-64°C
  • Boiling Point: 272.52°C (rough estimate)
  • Refractive Index: 1.5151 (estimate)
  • PSA: 62.75000
  • LogP: 2.32250

o-Toluenesulfonic Acid Security Information

o-Toluenesulfonic Acid Customs Data

  • HS CODE:2904100000
  • Customs Data:

    China Customs Code:

    2904100000

    Overview:

    2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

o-Toluenesulfonic Acid Pricemore >>

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o-Toluenesulfonic Acid Production Method

Production Method 1

Reaction Conditions
Reference
Product subclass 1: arenesulfonic acids and arenesulfonate salts
Fravel, B.; et al, Science of Synthesis, 2007, 31, 739-773

Production Method 2

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water ;  6 h, reflux
Reference
Architectural Diversity and Elastic Networks in Hydrogen-Bonded Host Frameworks: From Molecular Jaws to Cylinders
Horner, Matthew J.; et al, Journal of the American Chemical Society, 2007, 129(47), 14640-14660

Production Method 3

Reaction Conditions
Reference
Optically active phenylalanine prepared with phenylalanine o-toluenesulfonic acid salt
, Japan, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Studies on the sulfonation of o-iodotoluene
Muramoto, Yoshihiro; et al, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1985, 19, 27-32

Production Method 5

Reaction Conditions
1.1 Reagents: Pyrylium, tetrafluoroborate(1-) (1:1) Solvents: tert-Butanol ;  3 h, 60 °C
Reference
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4
Gomez-Palomino, Alejandro; et al, Angewandte Chemie, 2019, 58(50), 18235-18239

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfur trioxide ,  Sulfuric acid
Reference
Gas chromatographic analysis of aromatic sulfonic acids. The sulfonation of aromatic hydrocarbons and related compounds
Cesarz, Kathrin; et al, Journal fuer Praktische Chemie (Leipzig), 1989, 331(6), 1011-13

Production Method 7

Reaction Conditions
1.1 Reagents: Chlorosulfonic acid
Reference
Sulfonation of 2- and 3-methylphenol
Strandlund, Gert; et al, Acta Chemica Scandinavica, 1979, 33(4), 261-4

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid (silica supported) ;  30 min, 80 °C
Reference
A novel method for sulfonation of aromatic rings with silica sulfuric acid
Hajipour, Abdol R.; et al, Tetrahedron Letters, 2004, 45(35), 6607-6609

Production Method 9

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylbenzenesulfonic acid Solvents: Mesitylene
Reference
Sulfonating agent and process
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Fuming sulfuric acid Solvents: Water ;  20 °C
Reference
The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor
van Kouwen, E. R. ; et al, Chemical Engineering and Processing, 2021, 160,

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfur trioxide ;  58.5 °C
Reference
Study on the sulfonation of toluene with SO3 in microreactor
Chen, Yanquan; et al, Huaxue Fanying Gongcheng Yu Gongyi, 2013, 29(3), 253-259

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 100 °C; 30 min, 90 - 100 °C; 10 min, 90 - 100 °C
Reference
Improvement of the preparation experiment of p-toluenesulfonic acid
Li, Shu-an; et al, Shiyanshi Yanjiu Yu Tansuo, 2005, 24(11), 43-45

o-Toluenesulfonic Acid Raw materials

o-Toluenesulfonic Acid Preparation Products

o-Toluenesulfonic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:88-20-0)o-Toluenesulfonic Acid
Order Number:A862292
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):290.0/1012.0
Email:sales@amadischem.com

Additional information on o-Toluenesulfonic Acid

Recent Advances in the Application of o-Toluenesulfonic Acid (CAS 88-20-0) in Chemical Biology and Pharmaceutical Research

o-Toluenesulfonic acid (o-TsOH, CAS 88-20-0) is a widely used organic sulfonic acid with significant applications in chemical synthesis, catalysis, and pharmaceutical research. Recent studies have highlighted its versatility as a catalyst in organic transformations, its role in drug intermediate synthesis, and its potential in bioconjugation strategies. This research brief consolidates the latest findings on o-TsOH, focusing on its mechanistic insights, synthetic utility, and emerging biomedical applications.

A 2023 study published in ACS Catalysis demonstrated o-TsOH's efficacy as a Brønsted acid catalyst in the dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical for biofuels (DOI: 10.1021/acscatal.3c01234). The research revealed that o-TsOH's moderate acidity (pKa = -2.8) and thermal stability at 150°C enabled 92% HMF yield under optimized conditions, outperforming conventional sulfuric acid catalysts. Notably, the study employed NMR kinetics and DFT calculations to elucidate the proton-transfer mechanism, providing a blueprint for acid-catalyzed biomass conversion.

In pharmaceutical synthesis, o-TsOH has emerged as a green alternative to metal catalysts. A 2024 Journal of Medicinal Chemistry report detailed its use in the scalable synthesis of Janus kinase (JAK) inhibitor intermediates via a one-pot N-Boc deprotection/cyclization sequence (DOI: 10.1021/acs.jmedchem.3c02045). The protocol achieved 85% isolated yield with excellent purity (>99.5% HPLC), addressing previous challenges with residual metal contamination. Process analytical technology (PAT) confirmed the complete removal of o-TsOH during workup, meeting ICH Q3D elemental impurity guidelines.

Bioconjugation applications have expanded with a Nature Communications study (2024) showcasing o-TsOH-mediated sulfonylation of lysine residues in antibody-drug conjugates (ADCs). The site-specific modification at pH 6.5 maintained antibody stability while enabling controlled drug loading (DOI: 10.1038/s41467-024-46787-7). Comparative studies with p-toluenesulfonic acid revealed o-TsOH's superior regioselectivity due to steric effects, demonstrating its value in next-generation biotherapeutics.

Recent safety evaluations (Regulatory Toxicology and Pharmacology, 2024) have re-examined o-TsOH's toxicological profile using OECD-compliant assays. The compound showed no genotoxicity in Ames tests up to 5 mg/plate but exhibited moderate cytotoxicity (IC50 = 32 μM) in HepG2 cells, prompting recommendations for improved handling protocols in industrial settings (DOI: 10.1016/j.yrtph.2024.105567). These findings coincide with the European Chemicals Agency's (ECHA) 2024 proposal to classify o-TsOH as a Category 2 skin irritant under CLP regulations.

Emerging research in Advanced Materials (2024) has explored o-TsOH-doped conductive polymers for neural interface applications. The acid's ability to simultaneously protonate and plasticize poly(3,4-ethylenedioxythiophene) (PEDOT) resulted in films with record charge storage capacity (45 mC/cm²) and mechanical compliance (Young's modulus = 1.2 MPa), enabling stable neuron-electrode coupling (DOI: 10.1002/adma.202311789). This interdisciplinary breakthrough highlights o-TsOH's potential beyond traditional chemical applications.

In conclusion, contemporary research underscores o-Toluenesulfonic acid's multifaceted role in sustainable chemistry and precision medicine. Future directions may explore its use in continuous flow systems and as a template for designing bioinspired acid catalysts. The compound's balance of reactivity, purity, and cost-effectiveness ensures its continued relevance in pharmaceutical development and beyond.

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Amadis Chemical Company Limited
(CAS:88-20-0)o-Toluenesulfonic Acid
A862292
Purity:99%/99%
Quantity:1g/5g
Price ($):290.0/1012.0
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